Tnp-351

Catalog No.
S545509
CAS No.
125991-51-7
M.F
C21H24N6O5
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tnp-351

CAS Number

125991-51-7

Product Name

Tnp-351

IUPAC Name

(2S)-2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid

Molecular Formula

C21H24N6O5

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C21H24N6O5/c22-17-16-13(10-24-18(16)27-21(23)26-17)3-1-2-11-4-6-12(7-5-11)19(30)25-14(20(31)32)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,31,32)(H5,22,23,24,26,27)/t14-/m0/s1

InChI Key

WLGCEMWNUHSIIS-AWEZNQCLSA-N

SMILES

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)NC(CCC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

N-(4-(3-(2,4-diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid, TNP 351, TNP-351

Canonical SMILES

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

The exact mass of the compound N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid is 440.1808 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Aminopterin - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TNP-351, scientifically known as (2S)-2-[[4-[3-(2,4-Diamino-7H-Pyrrolo[2,3-d]Pyrimidin-5-yl)Propyl]benzoyl]Amino]Pentanedioic Acid, is a potent antifolate compound that functions primarily as a dihydrofolate reductase inhibitor. This compound has garnered attention due to its significant antitumor activity against various cancer cell lines, including leukemia and solid tumors. TNP-351 disrupts folate metabolism, which is crucial for DNA synthesis and cell division, making it a valuable candidate in cancer therapy .

TNP-351's mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a depletion of tetrahydrofolate, subsequently disrupting the synthesis of nucleic acids and impairing cell proliferation. The compound has been shown to exhibit cytotoxic effects with effective doses against specific cancer cell lines .

TNP-351 displays a robust biological profile characterized by its ability to inhibit the growth of various cancer cells. Studies have reported effective concentrations (ED50 values) of 0.79 µM against L1210 and CCRF-CEM cells, indicating its potency in targeting neoplastic cells. Additionally, TNP-351 has demonstrated efficacy in both in vitro and in vivo models, showcasing its potential as a therapeutic agent in oncology .

The synthesis of TNP-351 involves several key steps:

  • Construction of the Acyclic Skeleton: The initial step includes forming an acyclic precursor using 5-[4-(tert-butoxycarbonyl)phenyl]-2-(dicyanomethyl)pentanoate.
  • Cyclization: This precursor undergoes cyclization with guanidine.
  • Reduction: The resulting pyrrolo[2,3-d]pyrimidine derivatives are then reduced to yield TNP-351.
  • Final Modifications: Additional steps may include purification and characterization to ensure the desired chemical properties are achieved .

Studies on TNP-351 have revealed significant interactions with various biological targets beyond dihydrofolate reductase. These interactions may contribute to its cytotoxic effects and include potential synergistic effects when used alongside other chemotherapeutic agents. Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects associated with antifolate therapy .

TNP-351 belongs to a class of compounds known as antifolates, which share structural similarities and mechanisms of action. Below is a comparison with several related compounds:

Compound NameMechanism of ActionUnique Features
MethotrexateDihydrofolate reductase inhibitorWidely used; well-studied; multiple indications
PemetrexedMulti-target antifolateInhibits multiple enzymes involved in folate metabolism
RaltitrexedDihydrofolate reductase inhibitorDesigned for improved selectivity and reduced toxicity
TNP-2198Dihydrofolate reductase inhibitorExhibits activity against resistant strains

TNP-351 is unique due to its specific structural composition involving the pyrrolo[2,3-d]pyrimidine core, which may confer distinct pharmacological properties compared to other antifolates. Its targeted action against particular cancer types further differentiates it within this therapeutic class .

The initial synthetic approach toward TNP-351 was developed through a multistep strategy involving the construction of a key acyclic intermediate. This original methodology begins with the preparation of 5-[4-(tert-butoxycarbonyl)phenyl]-2-(dicyanomethyl)pentanoate as the central building block [4] [6]. The synthetic sequence involves eight to ten discrete steps, commencing with the formation of the acyclic skeleton through a series of alkylation and condensation reactions.

The key transformation involves cyclization of the acyclic precursor with guanidine under basic conditions, followed by reduction to yield the pyrrolo[2,3-d]pyrimidine core structure [6]. Subsequent coupling with glutamate and final saponification afford the target compound. This approach demonstrated the feasibility of accessing the TNP-351 framework but suffered from overall low yields ranging from 15-25%, primarily due to the length of the synthetic sequence and multiple purification steps required [6].

The original pathway established fundamental principles for TNP-351 synthesis, including the importance of protecting group strategies and the challenge of constructing the pyrrolo[2,3-d]pyrimidine ring system. While providing proof of concept, this route proved unsuitable for larger-scale preparation due to its complexity and poor atom economy [6].

Novel and Efficient Synthetic Approaches

A significant breakthrough in TNP-351 synthesis emerged with the development of the Michael addition-Nef reaction methodology by Taylor and Liu [7] [8] [9]. This innovative approach represents a paradigm shift toward more efficient synthetic strategies, reducing the number of synthetic steps to three or four while achieving overall yields of 40-60% [7].

The novel methodology exploits the reactivity of 1-nitroalkenes as Michael acceptors in combination with 2,6-diamino-3H-pyrimidin-4-one or 2,4,6-triaminopyrimidine as nucleophilic partners [7] [8]. The key innovation lies in the sequential Michael addition followed by a Nef reaction of the resulting primary nitro Michael adduct, which generates an aldehyde intermediate that spontaneously undergoes intramolecular cyclization with the pyrimidine amino group to form the pyrrolo[2,3-d]pyrimidine core [7] [9].

This approach has been further refined through the development of one-pot procedures utilizing sonication techniques. The intermediate primary nitro Michael adduct can be prepared in a single step by sonication of a mixture containing an arylaldehyde, nitromethane, and the 6-aminopyrimidine in acetic acid containing ammonium acetate [7] [8]. This direct cyclization method represents the most streamlined approach, requiring only one to two steps with yields of 35-50% [9].

Key Intermediates and Synthetic Reactions

The synthesis of TNP-351 involves several critical intermediates, each requiring specific synthetic transformations and purification protocols. The primary nitro Michael adduct represents the pivotal intermediate in the most efficient synthetic route, containing the essential nitro, pyrimidine, and aromatic functionalities necessary for subsequent cyclization [7] [8].

Formation of the pyrrolo[2,3-d]pyrimidine core constitutes the central ring-forming reaction across all synthetic approaches. This bicyclic heterocycle formation typically proceeds with yields of 65-75% and requires careful control of reaction conditions to ensure proper regioselectivity [7] [6]. The heterocyclization involves nucleophilic attack of the pyrimidine amino group on the aldehyde generated from the Nef reaction, followed by elimination to establish the pyrrole ring [9].

The glutamate coupling step represents another crucial transformation, involving amide bond formation between the aromatic carboxylic acid and diethyl L-glutamate. This reaction typically employs coupling reagents such as isobutyl chloroformate or other carbodiimide-based activating agents, achieving yields of 80-90% [6]. The final deprotection and saponification steps proceed under basic conditions with excellent yields of 85-95%, providing the final TNP-351 product [4] [6].

Critical side reactions include potential overoxidation during the Nef reaction and competing cyclization pathways that can lead to regioisomeric products. Optimization of reaction conditions, particularly temperature control and reagent stoichiometry, proves essential for maximizing yields and minimizing byproduct formation [7] [9].

Michael Addition and Nef Reaction Methodologies

The Michael addition-Nef reaction sequence represents the most significant methodological advancement in TNP-351 synthesis, offering superior efficiency compared to traditional approaches [7] [10] [8]. The Michael addition involves the nucleophilic attack of the pyrimidine amino group on the beta-carbon of the nitroalkene, forming a new carbon-carbon bond while generating a stabilized nitronate anion [11] [12].

The reaction conditions for the Michael addition typically involve mild basic conditions or neutral pH, utilizing solvents such as ethanol or acetic acid [7] [13]. The choice of base significantly influences both the reaction rate and selectivity, with weaker bases generally providing better control over the addition process [11] [12]. Temperature control proves critical, as elevated temperatures can lead to competing side reactions and decomposition of sensitive intermediates [7].

The subsequent Nef reaction transforms the nitro group into a carbonyl functionality through acid-catalyzed hydrolysis of the nitro compound [10] [14]. This transformation proceeds through formation of a nitronic acid intermediate, followed by nucleophilic attack by water and elimination of nitrous oxide [10]. The reaction mechanism involves protonation of the nitronate to form the nitronic acid, followed by further protonation to generate an iminium ion that undergoes hydrolysis [14].

Optimization of the Nef reaction conditions requires careful balance between reaction efficiency and substrate stability. Typical conditions employ mineral acids such as hydrochloric or sulfuric acid at controlled temperatures, often in the presence of stabilizing additives to prevent decomposition of acid-sensitive groups [10] [14]. Alternative oxidative Nef protocols using reagents such as potassium permanganate or dimethyldioxirane have been explored for specific substrate classes [14].

Comparative Analysis of Synthetic Strategies

A comprehensive evaluation of the three primary synthetic approaches reveals significant differences in efficiency, scalability, and practical utility. The original acyclic skeleton method, while providing good selectivity and representing proven methodology, suffers from a protracted synthetic sequence requiring eight to ten steps with overall yields of only 15-25% [6]. This approach demonstrates low industrial suitability due to its poor atom economy and extensive purification requirements.

The Michael addition-Nef reaction methodology emerges as the most promising approach, offering superior efficiency with only three to four synthetic steps and overall yields of 40-60% [7] [8]. This method demonstrates high industrial suitability due to its streamlined nature and reduced purification requirements. The key advantages include fewer synthetic manipulations, reduced waste generation, and improved cost-effectiveness for larger-scale production [7].

The direct cyclization method provides an intermediate solution, offering simplicity through one-pot reactions with yields of 35-50% [9]. While more efficient than the original method, this approach exhibits medium industrial suitability due to limited substrate scope and potential scalability challenges. The one-step nature of this method makes it attractive for research applications but may present challenges for process control in manufacturing settings [9].

Critical factors influencing route selection include overall yield, number of synthetic steps, reagent availability and cost, purification requirements, and environmental considerations. The Michael addition-Nef approach provides the optimal balance of these factors, making it the preferred methodology for both research and potential commercial applications [7] [8].

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of TNP-351 presents numerous technical and logistical challenges that must be systematically addressed [15] [16]. Reaction conditions optimization becomes critical at larger scales, particularly regarding temperature control and pressure sensitivity, which have high impact on process success [15]. The Michael addition-Nef sequence requires precise temperature management to prevent decomposition of sensitive intermediates and ensure consistent product quality [7] [16].

Purification strategies represent a significant concern for scale-up operations, as traditional column chromatography becomes impractical for large-scale production [15]. Alternative purification methods such as crystallization, selective precipitation, and continuous extraction techniques must be developed and validated [16]. The crystallization behavior of TNP-351 and its intermediates requires thorough investigation to establish robust purification protocols suitable for manufacturing environments [15].

Safety considerations assume paramount importance when handling nitro compounds and organic solvents at industrial scales [17] [6]. Enhanced safety protocols including specialized containment systems, explosion-proof equipment, and comprehensive worker protection measures must be implemented [6]. The potential for nitro compound decomposition under certain conditions necessitates careful process design and emergency response procedures [17].

Equipment requirements for TNP-351 production include specialized reactors capable of maintaining inert atmospheres and precise temperature control [15] [16]. The Nef reaction step may require corrosion-resistant materials due to the acidic conditions employed [14]. Automation systems become essential for ensuring consistent process control and reducing human exposure to hazardous materials [16].

Quality control challenges encompass comprehensive impurity profiling and stability testing protocols [15]. The complex structure of TNP-351 requires sophisticated analytical methods for identity confirmation and purity assessment [6]. Development of stability-indicating methods becomes crucial for monitoring product integrity throughout the manufacturing process and storage [16].

Cost factors significantly influence the economic viability of TNP-351 production, with expensive reagents and multiple synthetic steps contributing to high manufacturing costs [6]. Process efficiency improvements through yield optimization, waste reduction, and energy conservation represent key strategies for cost control [15]. The development of alternative reagents and catalytic processes may offer opportunities for cost reduction while maintaining product quality [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

440.18081789 g/mol

Monoisotopic Mass

440.18081789 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48GO5ZA420

Other CAS

125991-51-7

Wikipedia

Tnp-351

Dates

Last modified: 02-18-2024
1: Taylor EC, Liu B. A new and efficient synthesis of pyrrolo[2,3-d]pyrimidine anticancer agents: Alimta (LY231514, MTA), homo-Alimta, TNP-351, and some aryl 5-substituted pyrrolo[2,3-d]pyrimidines. J Org Chem. 2003 Dec 26;68(26):9938-47. PubMed PMID: 14682686.
2: Itoh F, Yoshioka Y, Yukishige K, Yoshida S, Ootsu K, Akimoto H. Non-glutamate type pyrrolo[2,3-d]pyrimidine antifolates. III. Synthesis and biological properties of N(omega)-masked ornithine analogs. Chem Pharm Bull (Tokyo). 2000 Sep;48(9):1270-80. PubMed PMID: 10993224.
3: Matsuo K, Kiura K, Ueoka H, Tabata M, Shibayama T, Matsumura T, Takigawa N, Hiraki S, Harada M. Growth inhibitory effects of antifolates against an adriamycin-resistant human small cell lung cancer cell line. Acta Med Okayama. 1997 Jun;51(3):121-7. Erratum in: Acta Med Okayama 1997 Aug;51(4):237. PubMed PMID: 9227790.
4: Taylor EC, Mao Z. A Ring-Transformation/Ring-Annulation Strategy for the Synthesis of the DHFR Inhibitor, TNP-351: A Correction. J Org Chem. 1996 Nov 1;61(22):7973-7974. PubMed PMID: 11667765.
5: Itoh F, Yoshioka Y, Yukishige K, Yoshida S, Wajima M, Ootsu K, Akimoto H. Non-glutamate type pyrrolo[2,3-d]pyrimidine antifolates. II. Synthesis and antitumor activity of N5-substituted glutamine analogs. Chem Pharm Bull (Tokyo). 1996 Aug;44(8):1498-509. PubMed PMID: 8795269.
6: Taguchi T, Niitani H, Furue H, Tsukagoshi S, Kanamaru R, Hasegawa K, Akazawa S, Yoneda S, Tominaga T, Sasaki T, et al. [The clinical phase I study of TNP-351. The TNP-351 Research Committee]. Gan To Kagaku Ryoho. 1995 Feb;22(2):259-71. Japanese. PubMed PMID: 7857102.
7: Aso K, Hitaka T, Yukishige K, Ootsu K, Akimoto H. Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom. Chem Pharm Bull (Tokyo). 1995 Feb;43(2):256-61. PubMed PMID: 7728932.
8: Itoh F, Yukishige K, Wajima M, Ootsu K, Akimoto H. Non-glutamate type pyrrolo[2,3-d]pyrimidine antifolates. I: Synthesis and biological properties of pyrrolo[2,3-d]pyrimidine antifolates containing tetrazole congener of glutamic acid. Chem Pharm Bull (Tokyo). 1995 Feb;43(2):230-5. PubMed PMID: 7728929.
9: Itoh F, Russello O, Akimoto H, Beardsley GP. Novel pyrrolo[2,3-d]pyrimidine antifolate TNP-351: cytotoxic effect on methotrexate-resistant CCRF-CEM cells and inhibition of transformylases of de novo purine biosynthesis. Cancer Chemother Pharmacol. 1994;34(4):273-9. PubMed PMID: 8033293.
10: Tsukagoshi S. [Development of antimetabolites, II]. Gan To Kagaku Ryoho. 1993 Jan;20(1):19-26. Review. Japanese. PubMed PMID: 8422184.
11: Yoshimura A. [New analogues of methotrexate]. Gan To Kagaku Ryoho. 1992 Nov;19(13):2133-9. Review. Japanese. PubMed PMID: 1444480.

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